2-Methyl-2-(6-(thiophen-2-yl)pyridazin-3-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-(6-(thiophen-2-yl)pyridazin-3-yl)propanoic acid is a compound that contains a thiophene ring and a pyridazine ring Thiophene is a five-membered ring containing sulfur, while pyridazine is a six-membered ring with two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(6-(thiophen-2-yl)pyridazin-3-yl)propanoic acid typically involves the condensation of thiophene derivatives with pyridazine precursors. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(6-(thiophen-2-yl)pyridazin-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: Thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: Pyridazine rings can be reduced to form dihydropyridazines.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, while nucleophilic substitution can occur on the pyridazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution may involve reagents like bromine (Br2) or nitric acid (HNO3), while nucleophilic substitution may involve amines or thiols.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydropyridazines.
Substitution: Various substituted thiophene or pyridazine derivatives.
Scientific Research Applications
2-Methyl-2-(6-(thiophen-2-yl)pyridazin-3-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(6-(thiophen-2-yl)pyridazin-3-yl)propanoic acid depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The thiophene and pyridazine rings can engage in π-π interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Methyl-2-(6-(thiophen-2-yl)pyridazin-3-yl)propanoic acid is unique due to the presence of both thiophene and pyridazine rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H12N2O2S |
---|---|
Molecular Weight |
248.30 g/mol |
IUPAC Name |
2-methyl-2-(6-thiophen-2-ylpyridazin-3-yl)propanoic acid |
InChI |
InChI=1S/C12H12N2O2S/c1-12(2,11(15)16)10-6-5-8(13-14-10)9-4-3-7-17-9/h3-7H,1-2H3,(H,15,16) |
InChI Key |
SXCYPLXKAVPQDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NN=C(C=C1)C2=CC=CS2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.